An In-depth Technical Guide to the Physicochemical Properties of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a plausible synthetic pathway, and expected analytical characteristics of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. As a novel derivative of the privileged indole scaffold, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document is structured to offer field-proven insights and a self-validating system of protocols, grounded in authoritative scientific principles and data from closely related structural analogs. All data for the title compound should be considered predictive, as direct experimental values are not publicly available at the time of this publication.
Introduction and Scientific Context
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it a versatile scaffold for therapeutic intervention.[1][2] The introduction of substituents at the N1 and C2 positions allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity.
The title compound, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, combines three key structural motifs:
-
An N-butylated indole core : The butyl group at the N1 position enhances lipophilicity, which can improve membrane permeability and pharmacokinetic properties.
-
A 2-phenyl substituent : Aryl groups at the C2 position are common in various classes of bioactive molecules, including kinase inhibitors.[3]
-
A phenylmethanol group : The hydroxymethyl substituent on the C2-phenyl ring provides a site for hydrogen bonding and potential metabolic transformations, influencing solubility and receptor interactions.
This guide aims to provide a robust predictive profile of this compound to facilitate further research and development.
Predicted Physicochemical Properties
The following properties for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol are estimated based on the known values of its structural components: 1-butyl-1H-indole, 2-phenylindole, and benzyl alcohol. These predictions serve as a valuable baseline for experimental design.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₂₅H₂₅NO | Calculated based on the chemical structure. |
| Molecular Weight | 355.48 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on the typical appearance of substituted 2-arylindoles. |
| Boiling Point | > 300 °C | Estimated to be significantly higher than that of 1-butyl-1H-indole (286.1 °C) and benzyl alcohol (~205 °C) due to increased molecular weight and hydrogen bonding capability.[4] |
| Melting Point | Not readily predictable; requires experimental determination. | Varies significantly based on crystal lattice energy and intermolecular forces. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water. | The N-butyl group and aromatic rings contribute to lipophilicity, while the hydroxyl group provides some polarity. Benzyl alcohol is moderately soluble in water.[5] |
| logP (Octanol/Water) | > 4.0 | The logP of 1-butyl-1H-indole is 3.44.[4] The addition of the phenylmethanol group will increase this value. This suggests high lipophilicity. |
| pKa | ~16-17 (hydroxyl proton); ~ -3.0 (indole C3 protonation) | The hydroxyl proton's acidity is expected to be similar to that of benzyl alcohol. The indole nitrogen is non-basic, and protonation occurs at C3 in strong acids.[6] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol can be logically approached through a multi-step sequence involving the formation of the N-alkylated 2-aroylindole core, followed by the reduction of the ketone. The Bischler-Möhlau indole synthesis provides a robust and classical method for constructing the 2-arylindole scaffold.[3]
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol.
Detailed Experimental Protocol
Causality Behind Experimental Choices: This protocol employs well-established reactions. N-alkylation using a strong base like NaH ensures complete deprotonation of the amine for efficient reaction with the alkyl halide.[7] The Bischler-Möhlau synthesis is chosen for its directness in forming 2-arylindoles from an α-halo ketone and an arylamine.[2] Finally, sodium borohydride is selected as a mild and selective reducing agent for the ketone, which will not affect the indole ring.
Materials:
-
2-Aminobenzophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromobutane
-
4-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-(Butylamino)benzophenone
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.).
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and then place the flask under vacuum.
-
Add anhydrous DMF, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-aminobenzophenone (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)(phenyl)methanone
-
In a round-bottom flask, combine 2-(butylamino)benzophenone (1.0 eq.) and 4-bromoacetophenone (1.0 eq.).
-
Heat the mixture to 160-180 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude solid in a minimal amount of ethyl acetate and purify by column chromatography on silica gel (hexane/ethyl acetate gradient).
Step 3: Synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol
-
Dissolve the product from Step 2 (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Predicted Analytical and Spectroscopic Data
Structural confirmation of the synthesized compound would rely on a combination of NMR, IR, and mass spectrometry. The expected data, based on analogous structures, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Type | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted Multiplicity | Rationale |
| Butyl -CH₃ | ~0.9 | Triplet | Typical terminal methyl group. |
| Butyl -CH₂CH₂CH₃ | ~1.3-1.4 | Sextet | Methylene group adjacent to the terminal methyl. |
| Butyl -CH₂CH₂N | ~1.7-1.8 | Quintet | Methylene group β to the indole nitrogen. |
| Butyl N-CH₂- | ~4.1 | Triplet | Methylene group directly attached to the electron-withdrawing indole nitrogen, causing a downfield shift. |
| Methanol -OH | Broad singlet (variable) | Singlet (broad) | The chemical shift is dependent on concentration and solvent. |
| Methanol -CH₂- | ~4.7 | Singlet | Benzylic protons adjacent to the hydroxyl group.[8] |
| Indole & Phenyl Aromatic-H | ~6.5-7.7 | Multiplet | A complex multiplet region is expected for the protons on the indole and phenyl rings. The C3-H of the indole is expected to be a singlet around 6.5 ppm.[9][10] |
| Carbon Type | Predicted ¹³C NMR Chemical Shift (δ ppm) | Rationale |
| Butyl -CH₃ | ~14 | Typical terminal methyl carbon. |
| Butyl -CH₂- | ~20, ~32 | Methylene carbons of the butyl chain. |
| Butyl N-CH₂- | ~47 | Carbon directly attached to the indole nitrogen. |
| Methanol -CH₂OH | ~65 | Benzylic carbon attached to the hydroxyl group, consistent with benzyl alcohol.[8][11] |
| Indole & Phenyl Aromatic-C | ~100-142 | A series of signals corresponding to the aromatic carbons of the indole and phenyl rings. The C2 and C3 carbons of the indole will have distinct shifts.[12][13] |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale |
| O-H (Alcohol) | 3200-3500 (broad) | Stretching | Characteristic broad absorption for a hydrogen-bonded hydroxyl group.[14] |
| C-H (Aromatic) | 3000-3100 (sharp) | Stretching | Typical for C-H bonds on aromatic rings. |
| C-H (Aliphatic) | 2850-2960 (sharp) | Stretching | Corresponding to the C-H bonds of the butyl group. |
| C=C (Aromatic) | 1450-1600 | Ring Stretching | Multiple sharp bands indicating the presence of aromatic rings. |
| C-O (Alcohol) | 1000-1260 | Stretching | Strong absorption for the C-O bond of the primary alcohol. |
Mass Spectrometry (MS)
| Ion Type | Predicted m/z | Fragmentation Pathway |
| [M]⁺ (Molecular Ion) | 355.48 | The parent ion corresponding to the molecular weight of the compound. |
| [M-H₂O]⁺ | 337.46 | Loss of a water molecule from the benzyl alcohol moiety is a common fragmentation pattern for alcohols.[15] |
| [M-C₄H₉]⁺ | 298.39 | Loss of the N-butyl group. |
| [C₇H₇O]⁺ | 107.12 | A fragment corresponding to the hydroxytropylium ion or benzyl cation, a characteristic fragment from benzyl alcohols.[15][16] |
Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many indole and benzyl alcohol derivatives, it may be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to light and air.[17][18] Benzyl alcohols can slowly oxidize to the corresponding aldehydes (benzaldehyde in this case) upon exposure to air.[5]
-
Reactivity: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[6][19] The hydroxyl group of the benzyl alcohol moiety can undergo typical alcohol reactions, such as esterification and oxidation.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. The proposed synthetic route is based on established and reliable chemical transformations, and the predicted analytical data offer a solid foundation for the characterization of this novel compound. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of new indole derivatives.
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